Product packaging for N,N-dibenzylpyridine-3-carboxamide(Cat. No.:)

N,N-dibenzylpyridine-3-carboxamide

Cat. No.: B337194
M. Wt: 302.4 g/mol
InChI Key: LYOLGSZLKNUACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzylpyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built around a privileged pyridine-carboxamide scaffold. This scaffold is a common feature in many biologically active molecules and approved therapeutics, particularly in the fields of oncology and infectious diseases . For instance, pyridine-carboxamide derivatives have been identified as key fragments in studies related to the mechanism of the antituberculous drug Isoniazid . More recently, structurally related compounds such as N-Phenylpyridine-3-carboxamide have been investigated for their ability to specifically inhibit the RNA replication step of the Dengue virus life cycle, highlighting the potential of this chemical class in antiviral research . The pyridine ring is a fundamental pharmacophore, and its incorporation into drug candidates is a well-established strategy for targeting various enzymes and receptors . Furthermore, novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives, which share a similar core structure, have demonstrated promising lipid-lowering activity in preclinical models, suggesting potential applications in metabolic disorder research . The specific substitution with dibenzyl groups on the carboxamide nitrogen in this compound may influence its physicochemical properties, such as lipophilicity and molecular geometry, which can be critical for optimizing its interaction with biological targets. Researchers can utilize this compound as a valuable building block or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and the development of new therapies for viral diseases, cancer, and hyperlipidemia. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O B337194 N,N-dibenzylpyridine-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N,N-dibenzylpyridine-3-carboxamide

InChI

InChI=1S/C20H18N2O/c23-20(19-12-7-13-21-14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

LYOLGSZLKNUACY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

Coordination Chemistry of N,n Dibenzylpyridine 3 Carboxamide As a Ligand

Design Principles for Carboxamide-Based Ligands

The design of carboxamide-based ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with specific geometries and reactivity. researchgate.net The strategic incorporation of the carboxamide moiety, often in conjunction with other donor groups, provides a powerful tool for fine-tuning the electronic and steric environment around a metal ion. researchgate.netmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,N-dibenzylpyridine-3-carboxamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. dergipark.org.trsysrevpharm.org The stoichiometry of the reaction is carefully controlled to obtain the desired metal-to-ligand ratio in the final product. dergipark.org.tr Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including X-ray crystallography, infrared (IR) spectroscopy, and electrospray ionization mass spectrometry (ESI-MS), to elucidate their structural and electronic properties. dergipark.org.trrsc.orgnih.govresearchgate.net

Coordination Modes and Denticity of this compound

This compound can exhibit various coordination modes depending on the reaction conditions and the nature of the metal ion. When the amide proton is not removed, the ligand can act as a monodentate donor through the pyridine (B92270) nitrogen or the carbonyl oxygen. wikipedia.org However, upon deprotonation, it typically acts as a bidentate ligand, coordinating through the pyridine nitrogen and the amide nitrogen, forming a stable five-membered chelate ring. researchgate.net This bidentate coordination is a common and important feature of pyridine-carboxamide ligands. researchgate.net The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal atom. In its deprotonated form, this compound is considered a bidentate ligand.

Below is an interactive table summarizing the potential coordination modes:

Coordination ModeDonor Atoms InvolvedState of LigandResulting Chelate Ring Size
MonodentatePyridine NitrogenNeutral-
MonodentateCarbonyl OxygenNeutral-
BidentatePyridine Nitrogen, Amide NitrogenDeprotonated5-membered

Stoichiometry and Geometry of Metal-Ligand Adducts

The stoichiometry of the metal-ligand adducts formed with this compound can vary, leading to complexes with different metal-to-ligand ratios, such as 1:1, 1:2, or even more complex arrangements. mdpi.comdergipark.org.tr The geometry of these adducts is influenced by the coordination number of the metal ion and the steric bulk of the dibenzyl groups on the amide nitrogen. Common geometries observed for metal complexes with related pyridine-carboxamide ligands include square planar, tetrahedral, and octahedral configurations. cyberleninka.ruwikipedia.org X-ray crystallography is the definitive method for determining the precise geometry and stoichiometry of these complexes in the solid state. rsc.orgnih.gov

The following table provides examples of stoichiometries and resulting geometries observed in related metal-carboxamide complexes:

Metal IonLigandStoichiometry (M:L)GeometryReference
Cu(II)N-(8-quinolyl)pyridine-2-carboxamide1:1Distorted Square Pyramidal academie-sciences.fr
Ni(II)N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide1:1- nih.gov
Fe(III)Pyridine-2,6-dicarboxamide derivative1:2Octahedral nih.gov
Zn(II)Sulfonamide-containing carboxamide1:2- dergipark.org.tr

Thermochemical Studies of Complex Formation (e.g., Chelate Effect)

Thermochemical studies provide quantitative insights into the stability of metal complexes. The chelate effect is a primary thermodynamic driving force for the formation of stable complexes with polydentate ligands like this compound. libretexts.org This effect is predominantly entropy-driven. libretexts.org When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the solution increases, leading to a positive change in entropy (ΔS) and a more negative Gibbs free energy change (ΔG), thus favoring complex formation. libretexts.org Techniques such as isothermal titration calorimetry (ITC) can be employed to directly measure the enthalpy (ΔH) and determine the binding constant (K), from which ΔG and ΔS can be calculated. These studies are crucial for understanding the factors that govern the stability of metal-ligand adducts in solution. For instance, the formation of a five- or six-membered chelate ring is generally the most thermodynamically favorable. nih.gov

Spectroscopic and Structural Analysis of Coordination Compounds

FT-IR and Raman Spectroscopy for Coordination Site Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the coordination sites of the this compound ligand upon complexation with a metal ion. d-nb.infod-nb.info By comparing the spectra of the free ligand with those of its metal complexes, characteristic shifts in vibrational frequencies can be observed, which are indicative of bond formation.

The most significant changes in the vibrational spectra are typically observed for the functional groups directly involved in coordination. For this compound, the primary coordination sites are expected to be the pyridyl nitrogen atom and the carbonyl oxygen atom, allowing for bidentate chelation. nih.gov

Upon coordination of the pyridyl nitrogen to a metal center, the stretching and bending vibrations of the pyridine ring are perturbed. This is often manifested as a shift to higher wavenumbers for some ring stretching modes in the 1600-1400 cm⁻¹ region. researchgate.net Similarly, the coordination of the carbonyl oxygen atom results in a decrease in the frequency of the ν(C=O) stretching vibration, which typically appears in the 1680-1630 cm⁻¹ range for free amides. hilarispublisher.com This red shift is a consequence of the weakening of the C=O double bond due to the donation of electron density from the oxygen to the metal ion. researchgate.net

A representative summary of expected vibrational frequency shifts upon coordination is presented in the table below.

Vibrational ModeTypical Free Ligand Frequency (cm⁻¹)Expected Change Upon Coordination
Pyridine Ring Stretching~1580-1610Shift to higher frequency
Carbonyl Stretching (ν(C=O))~1650Shift to lower frequency
Metal-Nitrogen Stretching (ν(M-N))-Appearance of new band (~400-500)
Metal-Oxygen Stretching (ν(M-O))-Appearance of new band (~300-400)

Note: The exact frequencies can vary depending on the specific metal ion and the solid-state packing effects.

Single Crystal X-ray Crystallography of Metal-N,N-dibenzylpyridine-3-carboxamide Complexes

Based on studies of analogous pyridine carboxamide ligands, this compound is expected to act as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group to form a stable five-membered chelate ring. nih.govrsc.org The crystal structures of related complexes have shown that the amide nitrogen atom typically remains protonated and is not involved in coordination. nih.gov

The coordination geometry around the metal center will depend on the metal ion, its oxidation state, and the stoichiometry of the complex. For example, with a 2:1 ligand-to-metal ratio, an octahedral geometry is commonly observed, with two this compound ligands and two other monodentate or one bidentate ligand occupying the coordination sphere. nih.gov The specific conformation of the benzyl (B1604629) groups can also be determined, which may influence the crystal packing through intermolecular interactions.

A closely related ligand, N,N'-dibenzylpyridine-2,6-dicarboxamide, has been shown to form stable triple-helical complexes with terbium(III), as confirmed by X-ray crystallography. researchgate.netresearchgate.net This suggests that this compound could also form interesting supramolecular structures.

The table below summarizes typical crystallographic parameters that would be determined from an SCXRD study of a hypothetical metal complex of this compound.

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
M-N Bond LengthThe distance between the metal center and the coordinated pyridyl nitrogen atom.
M-O Bond LengthThe distance between the metal center and the coordinated carbonyl oxygen atom.
Coordination NumberThe total number of atoms directly bonded to the central metal ion.
Coordination GeometryThe spatial arrangement of the ligands around the metal center (e.g., octahedral, tetrahedral).

Solution-Phase NMR Spectroscopy for Ligand Exchange and Stability

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying the structure and dynamics of coordination complexes in solution. nsf.govresearchgate.net For diamagnetic complexes of this compound, ¹H and ¹³C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the coordination sites. The protons on the pyridine ring and the benzyl groups would be particularly sensitive to the electronic changes upon complexation.

NMR is also a powerful technique for investigating ligand exchange processes and the stability of complexes in solution. nih.govru.nl Techniques such as 2D Exchange Spectroscopy (EXSY) can be used to measure the rates of exchange between coordinated and free ligands, or between different coordination environments within a complex. researchgate.net For instance, studies on a related N,N'-dibenzylpyridine-2,6-dicarboxamide complex revealed the existence of intricate mixtures of isomers in solution that were blocked on the NMR timescale, highlighting the potential for complex solution behavior. researchgate.net

The stability of the metal-ligand bond can be assessed by monitoring the NMR spectra over time or under varying conditions (e.g., temperature, addition of a competing ligand). rsc.org The appearance of signals corresponding to the free ligand would indicate dissociation of the complex.

For paramagnetic complexes, the presence of unpaired electrons on the metal ion leads to significant changes in the NMR spectra, including large chemical shifts and line broadening. nih.gov While this can complicate spectral interpretation, the paramagnetic shifts themselves contain valuable information about the electronic structure and magnetic properties of the complex.

The table below outlines key NMR parameters and their utility in studying this compound complexes.

NMR Technique/ParameterInformation Obtained
¹H and ¹³C NMR Chemical ShiftsConfirmation of coordination, information on the electronic environment of the ligand.
2D EXSYMeasurement of ligand exchange rates and identification of exchange pathways.
Variable Temperature NMRStudy of dynamic processes, determination of thermodynamic parameters for exchange.
Paramagnetic NMRInformation on the electronic structure and magnetic properties of paramagnetic complexes.

Electronic Structure and Bonding in Metal Complexes

Understanding the electronic structure and the nature of the bonding between this compound and a metal ion is fundamental to explaining the properties of the resulting coordination compounds, including their color, magnetism, and reactivity.

Ligand Field Theory and Molecular Orbital Approaches

Ligand Field Theory (LFT), an extension of molecular orbital (MO) theory, provides a sophisticated model for describing the electronic structure of transition metal complexes. wikipedia.orglibretexts.org It considers the covalent interactions between the metal d-orbitals and the ligand orbitals. For an octahedral complex of this compound, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg* set (dx²-y², dz²). scribd.comhrmrajgurunagar.ac.inlibretexts.org The energy separation between these sets is denoted as Δo (the ligand field splitting parameter).

This compound acts as a σ-donor through the lone pairs on the pyridyl nitrogen and carbonyl oxygen atoms. libretexts.org The strength of these σ-interactions will influence the magnitude of Δo. Additionally, the pyridine ring has π-orbitals that can participate in π-bonding with the metal's t₂g orbitals. Depending on the relative energies of the metal and ligand orbitals, the ligand can act as a π-acceptor (metal-to-ligand back-bonding) or a π-donor. This π-interaction will further modify the energy of the t₂g orbitals and thus the value of Δo. libretexts.orglibretexts.org

A simplified molecular orbital diagram for an octahedral complex with a σ-donating and π-accepting ligand like this compound would show the formation of bonding and antibonding σ-orbitals from the metal's eg and ligand σ-orbitals, and the stabilization of the metal's t₂g orbitals through back-bonding into the ligand's π* orbitals. This increase in Δo due to π-acceptance would favor the formation of low-spin complexes.

Metal-Ligand Charge Transfer Phenomena

Metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) are electronic transitions that often dominate the UV-Vis absorption spectra of coordination compounds and are responsible for their intense colors. libretexts.orginflibnet.ac.in

In complexes of this compound with electron-rich metal centers in low oxidation states (e.g., Ru(II), Os(II)), MLCT transitions are likely to occur. nih.gov These transitions involve the promotion of an electron from a metal-centered d-orbital (typically t₂g) to an empty π* orbital of the pyridine ring of the ligand. libretexts.orginflibnet.ac.in Such transitions are typically intense (high molar absorptivity) and can be observed in the visible region of the spectrum. inflibnet.ac.in

Conversely, if the metal is in a high oxidation state and the ligand is easily oxidized, LMCT transitions may be observed. libretexts.org This would involve the transfer of an electron from a ligand-based orbital to an empty or partially filled d-orbital on the metal. For this compound, this could originate from the π-system of the pyridine ring or the lone pairs on the oxygen and nitrogen atoms.

In some cases, ligand-to-ligand charge transfer (LLCT) or even metal-ligand-to-ligand charge transfer (MLLCT) can also occur, particularly in complexes with multiple types of ligands. researchgate.netnih.gov The energy and intensity of these charge transfer bands are sensitive to the nature of the metal, its oxidation state, the solvent, and the specific electronic properties of the ligands involved.

The table below summarizes the types of charge transfer transitions possible in this compound complexes.

Transition TypeDescription
Metal-to-Ligand Charge Transfer (MLCT)Electron transfer from a metal-centered orbital to a ligand-centered orbital (e.g., d → π*).
Ligand-to-Metal Charge Transfer (LMCT)Electron transfer from a ligand-centered orbital to a metal-centered orbital (e.g., π → d).
Ligand-to-Ligand Charge Transfer (LLCT)Electron transfer between two different ligands coordinated to the same metal center.

Advanced Reaction Mechanisms Involving N,n Dibenzylpyridine 3 Carboxamide

Investigation of Complex Reaction Pathways and Intermediates (e.g., Hofmann rearrangement derivatives)

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This transformation proceeds through a series of key intermediates, initiated by the reaction of the amide with a halogen (typically bromine) in the presence of a strong base. masterorganicchemistry.comnumberanalytics.com While the classical Hofmann rearrangement requires a primary amide with N-H protons, the study of related transformations involving N,N-disubstituted amides like N,N-dibenzylpyridine-3-carboxamide offers insights into more complex reaction pathways.

The general mechanism of the Hofmann rearrangement involves the initial formation of an N-bromoamide, followed by deprotonation to yield a bromoamide anion. wikipedia.org This anion then undergoes a crucial rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.orgjove.com In the presence of water, this isocyanate is hydrolyzed to a carbamic acid, which subsequently decarboxylates to yield the primary amine. wikipedia.orgjove.com

A significant application of this reaction is the conversion of nicotinamide (B372718) (pyridine-3-carboxamide) to 3-aminopyridine, demonstrating its utility for aromatic amides. wikipedia.org For an N,N-disubstituted amide such as this compound, the absence of N-H protons prevents the classical Hofmann rearrangement pathway. However, under forcing conditions or with alternative reagents like hypervalent iodine compounds, related rearrangement or degradation pathways could be initiated. nih.goveurekaselect.com

The investigation of such reactions would focus on identifying the specific intermediates formed. These intermediates are transient species that are produced and consumed during the reaction but are not the final products. acs.org Modern analytical techniques, such as spectroscopy and computational modeling, are crucial in elucidating the structures and roles of these fleeting molecules. For this compound, potential intermediates in a modified Hofmann-type reaction could involve complex rearrangements of the benzyl (B1604629) groups or cleavage of the carbon-nitrogen bonds. The stability and subsequent reactivity of these intermediates would dictate the final product distribution.

Table 1: Key Stages and Intermediates of the Classical Hofmann Rearrangement

StageDescriptionKey Intermediate
1. N-Halogenation The primary amide reacts with a halogen (e.g., Br₂) in the presence of a base. masterorganicchemistry.comN-haloamide
2. Deprotonation A strong base removes the remaining acidic proton from the nitrogen. wikipedia.orgBromoamide anion
3. Rearrangement The R group migrates from the carbonyl carbon to the nitrogen, with the loss of the halide ion. wikipedia.orgjove.comIsocyanate
4. Hydrolysis & Decarboxylation The isocyanate reacts with water to form a carbamic acid, which loses CO₂. jove.comCarbamic acid
5. Final Product The final product is a primary amine with one less carbon atom than the starting amide. wikipedia.orgPrimary amine

Stereoselective Transformations and Control

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com While this compound itself is not chiral, it can be a precursor to or a component of systems that induce stereoselectivity. The pyridine (B92270) carboxamide framework is a versatile scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. researchgate.net

The development of chiral catalysts based on pyridine carboxamide structures has been an active area of research. researchgate.netresearchgate.net These catalysts are designed to create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction. For instance, chiral iridium complexes bearing carbohydrate-functionalized pyridine carboxamide ligands have been successfully employed as catalysts in the asymmetric transfer hydrogenation of α-ketoacids in water, achieving good to moderate enantioselectivity. acs.org

In the context of this compound, stereoselective transformations could be envisioned through several approaches:

Modification of the Benzyl Groups: Introduction of chiral centers onto the benzyl substituents would render the entire molecule chiral. Subsequent reactions at or near the pyridine core could then be influenced by the stereochemistry of these modified benzyl groups.

Use as a Chiral Ligand Precursor: this compound could be chemically modified to incorporate chiral auxiliaries, transforming it into a ligand for asymmetric catalysis. The resulting metal complexes could then be used to catalyze a variety of stereoselective reactions.

Kinetic Resolution: In reactions where this compound acts as a substrate, a chiral catalyst could be employed to selectively react with one enantiomer of a transiently formed chiral intermediate, leading to a kinetic resolution.

The control of stereoselectivity is paramount in the synthesis of pharmaceuticals and other biologically active molecules, where often only one stereoisomer exhibits the desired activity. The principles demonstrated in related chiral pyridine carboxamide systems suggest that this compound could be a valuable platform for the development of new stereoselective methods. acs.orgd-nb.info

Table 2: Examples of Stereoselective Reactions with Pyridine-Based Catalysts

Reaction TypeCatalyst SystemSubstrateStereoselectivity Achieved
Asymmetric Reductive AminationChiral (phenyl)ethylaminesTetrahydro-1H-carbazol-1-oneUp to 96% diastereoselectivity acs.org
Asymmetric Transfer HydrogenationChiral Iridium-Pyridinecarboxamide ComplexesPhenyl and benzyl pyruvatesModerate to good enantioselectivity (30-70% ee) acs.org
Kinetic Resolution of AlcoholsPeptide-based 4-PPY C-3 CarboxamidesChiral benzylic secondary alcoholsSelectivity factors (s-values) up to and slightly over 10 researchgate.net
Asymmetric [3+2] Dipolar CycloadditionsNot specifiedAzomethine ylidesHigh diastereoselectivity beilstein-journals.org

Catalytic Roles and Transformations (e.g., bio-inspired catalysis with related carboxamide ligands)

The pyridine carboxamide moiety is a prominent structural motif in the field of bio-inspired catalysis, particularly in the development of catalysts for oxidation reactions. researchgate.netresearchgate.net These ligands can coordinate with a variety of transition metals, such as ruthenium, manganese, and copper, to form complexes that mimic the active sites of metalloenzymes. mdpi.comrsc.orgcsic.es this compound, as a member of this ligand class, has the potential to participate in similar catalytic transformations.

A significant area of research is the development of molecular catalysts for water oxidation, a key process in artificial photosynthesis. mdpi.comrsc.org Ruthenium complexes incorporating pyridine-based ligands have shown remarkable activity as water oxidation catalysts (WOCs). mdpi.comnih.gov The electronic properties of the pyridine carboxamide ligand play a crucial role in stabilizing high-valent metal-oxo species, which are key intermediates in the catalytic cycle of water oxidation. researchgate.net The amide groups can act as both sigma and pi-electron donors, enhancing the stability of the metal center. researchgate.net

In bio-inspired catalytic systems, the ligand is not merely a spectator but an active participant in the reaction. For instance, in some manganese-based oxidation catalysts, pyridyl-containing ligands have been found to decompose in situ to pyridine-2-carboxylic acid, which is the true catalytic species. rsc.org This highlights the importance of understanding the stability and potential transformations of the ligand under catalytic conditions.

The catalytic potential of this compound can be explored in several contexts:

As a Ligand for Metal Complexes: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can coordinate to a metal center, forming a stable chelate. The benzyl groups would provide steric bulk, which could influence the selectivity of the catalytic reaction.

In Homogeneous Catalysis: Metal complexes of this compound could be employed as homogeneous catalysts for a range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.netnih.gov

In Bio-inspired Systems: By analogy with other pyridine carboxamides, complexes of this compound could be investigated as mimics of enzyme active sites for reactions such as oxygen activation and substrate oxidation. researchgate.netresearchgate.net

The rich coordination chemistry of pyridine carboxamides suggests that this compound is a promising candidate for the development of novel catalysts with unique reactivity and selectivity. mdpi.comnih.gov

Table 3: Performance of Selected Pyridine-Based Molecular Water Oxidation Catalysts

CatalystMetal CenterOxidantpHTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)
Blue Dimer [(H₂O)Ru(bipy)₂(μ-O)Ru(bipy)₂(H₂O)]⁴⁺RutheniumCe(IV)~0.913.20.0042 mdpi.com
[Ru(H₂pdca)(pic)₃]⁺Ruthenium[Ru(bipy)₃]³⁺7.24001.6 mdpi.com
Trinuclear Copper(II) ComplexCopperElectrochemical7.0-~10 csic.es
Trinuclear Copper(II) ComplexCopperElectrochemical8.1-30.3 csic.es

Future Directions and Emerging Research Avenues for N,n Dibenzylpyridine 3 Carboxamide

Integration with Advanced Machine Learning and Artificial Intelligence in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research by automating analytical model building and identifying trends within vast datasets. mdpi.comresearchgate.net Deep learning (DL), a subset of ML, utilizes artificial neural networks (ANNs) to simulate the transmission of information, akin to neurons in the human nervous system. mdpi.com These sophisticated computational tools are increasingly employed for tasks such as predicting molecular properties, designing novel compounds with desired biological activities, and optimizing synthetic pathways.

For N,N-dibenzylpyridine-3-carboxamide and its derivatives, ML algorithms can be trained on existing data from similar compounds to predict their bioactivity and pharmacokinetic properties. researchgate.net For instance, machine learning techniques, including reinforcement learning models, have been successfully used to identify novel chemotypes for enzyme inhibition. nih.gov By employing methods like Support Vector Machines (SVM), neural networks, and logistic regression, researchers can build predictive models. mdpi.com A notable application is the use of a Variational Autoencoder (VAE) combined with a Multilayer Perceptron (MLP) to generate new molecules with favorable attributes automatically. mdpi.com

Exploration of Novel Functional Materials Beyond Conventional Applications

While pyridine-3-carboxamide (B1143946) derivatives have been explored for their biological activities, including antimicrobial and anticancer properties, the potential of this compound in the realm of functional materials remains a largely untapped area of research. nih.govrsc.org The structural features of this compound, particularly the pyridine (B92270) ring and the amide linkages, make it an interesting candidate for the development of advanced materials with unique photophysical and coordination properties.

Research on analogous compounds provides a strong basis for this exploration. For example, N,N'-dibenzylpyridine-2,6-dicarboxamide, a structurally related ligand, has been shown to form stable, triple-helical complexes with lanthanide ions. researchgate.net This suggests that this compound could also serve as a ligand for the construction of luminescent metal complexes. Such complexes are of significant interest for applications in biolabeling, medical imaging, and sensor technology. researchgate.net The photophysical properties of these potential lanthanide complexes could be fine-tuned by modifying the substituents on the benzyl (B1604629) groups of the this compound ligand.

Furthermore, the ability of amide-containing molecules to form predictable supramolecular structures through hydrogen bonding opens up possibilities for designing novel crystalline materials. soton.ac.uk The solid-state packing of such molecules can lead to materials with interesting properties, and understanding these interactions is crucial for crystal engineering. The investigation into the coordination chemistry and self-assembly of this compound could, therefore, lead to the development of new functional materials with applications extending beyond the traditional biomedical sphere.

Green Chemistry Approaches in Synthesis and Application Development

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. acs.org These principles include the use of renewable feedstocks, the design of energy-efficient processes, and the avoidance of hazardous substances. imist.mapro-metrics.org For this compound, the adoption of green chemistry approaches in its synthesis and subsequent applications is a critical future direction.

The synthesis of pyridine-3-carboxamide derivatives has been achieved using environmentally benign methods, such as one-pot, multi-component reactions catalyzed by reusable heterogeneous catalysts. researchgate.net For instance, ceria-doped multi-walled carbon nanotubes have been employed as an efficient catalyst for the synthesis of pyridine-3-carboxamides in ethanol, a green solvent, at room temperature. researchgate.net Future synthetic routes for this compound should aim to incorporate such green methodologies to improve atom economy and reduce waste. acs.org This could involve the use of non-toxic, recyclable solvents like deep eutectic solvents (DESs) or supercritical fluids, which are gaining traction in various industrial applications. orientjchem.org

In terms of applications, developing eco-friendly formulations and delivery systems for this compound-based products is another important aspect. This is particularly relevant if the compound is developed for agricultural applications, such as the control of plant pathogens. nih.gov The use of biodegradable carriers and the design of formulations that minimize off-target effects would align with the goals of green chemistry. By integrating green chemistry principles throughout the lifecycle of this compound, from its synthesis to its final application, the environmental footprint of this compound can be significantly reduced, ensuring its sustainable development and use.

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